(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N |
|---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(1S,4R)-7-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2/t5-,6+ |
InChI Key |
DLAUQDHZCKKXBK-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1N2 |
Canonical SMILES |
C1CC2C=CC1N2 |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 1r,4s 7 Azabicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Stereoselective and Enantioselective Synthetic Pathways
Achieving the specific (1R,4S) stereochemistry necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into two main groups: intermolecular cycloadditions, where the bicyclic core is constructed from two separate components, and intramolecular cyclizations, where a single precursor molecule is induced to form the ring system.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been adapted for the synthesis of heterocyclic systems like azanorbornenes. thieme-connect.deyoutube.com The aza-Diels-Alder variant, where nitrogen is part of the diene or dienophile, is particularly relevant. rsc.org To control the enantioselectivity of this reaction, chiral auxiliaries, chiral catalysts, or a combination of both are employed.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of a reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, having imparted its chirality to the product. This strategy has been successfully applied to the synthesis of 2-azabicyclo[2.2.1]heptene systems. researchgate.net
In a common approach, a chiral alcohol, such as a derivative of (-)-8-phenylmenthol, is used to form a chiral acrylate (B77674) ester. harvard.edu This chiral dienophile then reacts with an imine precursor in the presence of a Lewis acid. The bulky chiral auxiliary blocks one face of the dienophile, forcing the cycloaddition to occur from the less sterically hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. harvard.edu Another class of auxiliaries, oxazolidinones, popularized by Evans, function similarly. wikipedia.org An N-acryloyl oxazolidinone can act as the dienophile, with the stereodirecting group on the oxazolidinone guiding the approach of the diene. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Aza-Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile Type | Typical Conditions | Stereoselectivity (d.r.) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene (B3395910) | Chiral Acrylate Ester | Lewis Acid (e.g., TiCl₄) | High endo-selectivity | harvard.edu |
| Evans Oxazolidinone | Cyclopentadiene | N-Acryloyl Imide | Lewis Acid (e.g., MgBr₂·OEt₂) | >95:5 | wikipedia.org |
| (1R,endo)-Benzonorbornen-2-ol | Cyclopentadiene | Chiral Glyoxylate Imine | Protonated | 93:7 | researchgate.net |
The efficiency of these reactions depends on the ability of the auxiliary to enforce a specific conformation on the dienophile, often in coordination with a Lewis acid catalyst. The auxiliary is typically recovered for reuse after cleavage from the azanorbornene product. harvard.edu
Catalytic asymmetric methods offer a more atom-economical approach than stoichiometric chiral auxiliaries. These reactions use a substoichiometric amount of a chiral catalyst to generate the enantiomerically enriched product. wiley-vch.de
Metal-Catalyzed Reactions: Chiral Lewis acids, formed from a metal salt and a chiral ligand, are widely used to catalyze Diels-Alder reactions. thieme-connect.de Copper(II)-bis(oxazoline) complexes are particularly effective. wiley-vch.de The catalyst coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction while the chiral environment of the ligand dictates the facial selectivity of the diene's approach. wiley-vch.de This methodology has been applied to the reaction of N-acryloyl-2-oxazolidinones with cyclopentadiene, yielding the corresponding cycloadducts with high enantioselectivity.
Organocatalytic Reactions: Organocatalysis avoids the use of metals and often relies on the formation of transient, reactive intermediates. Chiral secondary amines, such as imidazolidinone derivatives, can catalyze Diels-Alder reactions by forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile. core.ac.uk This activation lowers the LUMO of the dienophile and the steric bulk of the catalyst shields one face, directing the incoming diene. While highly effective for all-carbon Diels-Alder reactions, adaptation to aza-Diels-Alder variants for the direct synthesis of 7-azanorbornenes remains a developing area.
Table 2: Catalytic Asymmetric Diels-Alder Reactions for Bicyclic Systems
| Catalyst Type | Catalyst Example | Diene | Dienophile | Yield | Enantioselectivity (e.e.) | Reference |
| Metal-Catalyst | Cu(II)-Bis(oxazoline) | Cyclopentadiene | Acryloyl-2-oxazolidinone | High | >98% | wiley-vch.de |
| Organocatalyst | Imidazolidinone | Cyclopentadiene | α,β-Unsaturated Aldehyde | 95% | 93% | core.ac.uk |
| Metal-Catalyst | Chiral Oxazaborolidine | Various | α,β-Unsaturated Aldehydes | High | High | thieme-connect.de |
Intramolecular Cyclization Reactions
An alternative to building the bicyclic system via cycloaddition is to form it from a single-chain precursor through an intramolecular cyclization. This strategy relies on the precise placement of reactive functional groups that can be triggered to form the required carbon-carbon or carbon-nitrogen bonds.
Radical cyclizations are powerful methods for forming rings, particularly five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and are often initiated by reagents like tributyltin hydride (Bu₃SnH). For the synthesis of azabicyclic systems, a common strategy involves the generation of a radical that can attack an unsaturated bond elsewhere in the molecule. nih.gov
The synthesis can be designed such that a radical is generated on a side chain attached to a nitrogen-containing ring. This radical can then cyclize onto a double or triple bond to form the second ring of the bicyclic system. The regioselectivity of the cyclization (i.e., which atom of the multiple bond is attacked) is governed by stereoelectronic factors, often following Baldwin's rules. The stabilization of α-nitrogen radicals can be a useful effect for controlling these rearrangements. nih.gov For example, Bu₃SnH-mediated radical translocation/cyclization reactions of 4-alkynyl-1-(o-iodobenzoyl)piperidines have been examined for the regioselective synthesis of bridged azabicyclic compounds. researchgate.net
The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone that typically results in a carboxylic acid derivative with a contracted ring system. wikipedia.orgadichemistry.com This method provides a direct route to the 7-azabicyclo[2.2.1]heptane skeleton from the readily available 7-azabicyclo[3.2.1]octane (tropane) skeleton. ddugu.ac.in
The process begins with the α-bromination of a protected tropinone (B130398) derivative, such as N-carbethoxytropinone. researchgate.net Treatment of the resulting α-bromo ketone with a base, like sodium ethoxide in ethanol, initiates the rearrangement. The proposed mechanism involves the formation of a cyclopropanone intermediate by intramolecular displacement of the bromide by an enolate. wikipedia.org The strained three-membered ring is then opened by nucleophilic attack of the alkoxide base, leading to the collapse of the bicyclo[3.2.1] system into the thermodynamically more stable, ring-contracted bicyclo[2.2.1] system. ddugu.ac.inyoutube.com This strategy stereoselectively yields the exo ester, which can then be further elaborated to produce (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene derivatives. ddugu.ac.in
Table 3: Favorskii Rearrangement for Azanorbornane Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| N-Carbethoxytropinone | 1. CuBr₂, AcOEt/CHCl₃ 2. EtONa, EtOH | Ethyl 7-carbethoxy-7-azabicyclo[2.2.1]heptane-2-carboxylate | - | researchgate.net |
| Protected Tropinone | 1. α-bromination 2. NaOMe | Methoxycarbonyl-7-azabicyclo[2.2.1]heptane | - | youtube.com |
N-Glycosidation-Promoted Cyclizations
The synthesis of the 7-azabicyclo[2.2.1]hept-2-ene core via N-glycosidation-promoted cyclizations is not a widely documented or common strategy in the available scientific literature. While N-glycosylation is a critical reaction for the synthesis of nucleosides, where a glycosyl group is attached to a nitrogenous base, it is not typically employed to promote the intramolecular cyclization required to form the bicyclic azanorbornane framework itself. The construction of this strained ring system generally relies on other synthetic approaches, such as cycloadditions or intramolecular alkylations.
Chiral Pool Synthesis Strategies
Chiral pool synthesis offers a powerful strategy for the enantiospecific production of this compound derivatives by utilizing readily available, enantiomerically pure starting materials from nature. Amino acids, in particular, serve as excellent precursors.
Detailed research has demonstrated the use of L-glutamic acid and L-serine for the chirospecific synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane analogues. researchgate.netresearchgate.netnih.gov For instance, a synthetic route starting from L-glutamic acid can be used to prepare specific enantiomers of N-Boc-7-azabicyclo[2.2.1]heptan-2-one. researchgate.net A key transformation in such syntheses is a transannular alkylation or cyclization step, which establishes the characteristic bicyclic framework from a substituted pyrrolidine (B122466) precursor derived from the initial amino acid. nih.govunirioja.es
Key aspects of this strategy include:
Starting Materials: L-glutamic acid, L-serine, and L-4-hydroxyproline are common choices. researchgate.netnih.govresearchgate.net
Key Reactions: The synthesis often involves the regioselective addition of a side chain, followed by an intramolecular cyclization to form the bicyclic system. researchgate.netresearchgate.net For example, the regioselective addition of 3-lithiopyridine to a protected glutamate (B1630785) derivative can initiate a sequence leading to a 1-pyridinyl-7-azabicyclo[2.2.1]heptane analogue. researchgate.netresearchgate.net
Stereochemical Control: The stereocenters present in the starting amino acid are preserved and guide the stereochemistry of the final product, ensuring the desired (1R,4S) configuration.
Resolution of Racemic Azabicyclo[2.2.1]heptene Precursors
When a direct asymmetric synthesis is not employed, the resolution of racemic mixtures of 7-azabicyclo[2.2.1]heptene precursors is a crucial step to obtain the enantiomerically pure (1R,4S) isomer. Both classical chemical methods and modern biocatalytic approaches have proven effective.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic bicyclic amine or a related precursor with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. A common precursor to be resolved is the racemic ketone, N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one. An efficient resolution has been reported via the formation of a cyclic aminal with the chiral diamine (R,R)-1,2-diphenylethylenediamine. researchgate.net Subsequent acidic hydrolysis yields the separated enantiomeric ketones. researchgate.net
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for resolving racemic mixtures. In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This method has been successfully applied to precursors of 7-azabicyclo[2.2.1]heptene. For example, γ-lactamases are used for the industrial-scale kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. nih.gov Lipase enzymes have also been employed for the stereoselective hydrolysis of related racemic lactams, allowing for the separation of the enantiomers. google.com
| Method | Racemic Precursor | Resolving Agent / Enzyme | Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (±)-N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one | (R,R)-1,2-diphenylethylenediamine | Separation of enantiomeric ketones after hydrolysis. | researchgate.net |
| Enzymatic Kinetic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | γ-Lactamase | Selective hydrolysis of one enantiomer, allowing separation. | nih.gov |
| Enzymatic Kinetic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Lipolase | Selective hydrolysis leading to high enantiomeric excess of substrate and product. | google.com |
| Enzymatic Kinetic Resolution | (±)-N-BOC-7-azabicyclo[2.2.1]heptane | Cytochrome P450BM3 | Enantioselective hydroxylation at unactivated C-H bonds. | ox.ac.uk |
Functionalization During Core Scaffold Construction
The introduction of functional groups onto the 7-azabicyclo[2.2.1]hept-2-ene scaffold can be achieved either during the construction of the bicyclic core or by subsequent modification. These functionalities are critical for modulating the biological activity of the resulting derivatives.
Pendant functionalities can be introduced through various synthetic steps. For example, in the synthesis of epibatidine (B1211577) analogues, a key pendant group, the 2-chloro-5-pyridyl moiety, is often incorporated via the Diels-Alder reaction of an N-protected pyrrole (B145914) with a suitably substituted acetylene derivative. acs.org
The nitrogen atom at the 7-position is another common site for functionalization. The N-substituent can influence the reactivity of the pyrrole ring in cycloaddition reactions and can be chosen to be a protecting group (like Boc or Cbz) that can be removed later or a permanent functional group that is part of the final target molecule. The base-promoted heterocyclization of N-(dibromocyclohexyl)carbamates allows for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives where the carbamate (B1207046) group at the N7 position is carried through the synthesis. acs.orgacs.org
Achieving specific regio- and stereoisomers is paramount in the synthesis of bioactive molecules. For the 7-azabicyclo[2.2.1]hept-2-ene system, several techniques are employed to control the orientation and position of incoming functional groups.
Stereoselectivity: The Diels-Alder cycloaddition, a common method for constructing the bicyclic core, often proceeds with high stereoselectivity. The reaction typically favors the formation of the exo isomer, where the substituent on the dienophile is oriented away from the diene's double bonds in the transition state. Furthermore, subsequent reactions on the scaffold can also be highly stereoselective. For instance, the reduction of a ketone at the C2 position or the hydrogenation of the double bond often occurs stereospecifically from the less hindered exo face of the molecule. nih.gov
Regioselectivity: The selective functionalization of specific carbon atoms in the ring system is a significant challenge. Directed metalation strategies can be used to achieve regiocontrol. For example, the use of a directing group can facilitate lithiation at a specific position, allowing for the subsequent introduction of an electrophile. Research on the related 7-azaindole scaffold has shown that a carbamoyl group can direct metalation to specific positions, enabling controlled, iterative functionalization. nih.govscispace.com In the synthesis of glutamate analogues, selective functionalization at the C-2 position of the 7-azabicyclo[2.2.1]heptane core has been accomplished through the reduction of a 2-keto-3-silyl ether intermediate. nih.gov
| Technique | Reaction Type | Substrate/Precursor | Outcome | Reference |
|---|---|---|---|---|
| Stereoselective | Diels-Alder Cycloaddition | N-protected pyrrole + dienophile | Favored formation of the exo isomer. | google.com |
| Stereoselective | Reduction | 2-keto-7-azabicyclo[2.2.1]heptane derivative | Attack from the less hindered exo face. | nih.gov |
| Regioselective | Directed Metalation | N-carbamoyl-7-azaindole | Selective functionalization at C6 or C2. | nih.gov |
| Regioselective | Radical Cyclization | α-propargyloxy ketone | 5-exo-dig ketyl-alkyne cyclization. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of the 1r,4s 7 Azabicyclo 2.2.1 Hept 2 Ene Framework
Radical Reaction Chemistry
The rigid bicyclic framework of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene and its derivatives makes it an important subject of study in radical chemistry. The unique stereoelectronic properties of this scaffold influence the course and outcome of various radical-mediated transformations.
Intramolecular Hydrogen Abstraction Reactions
Intramolecular hydrogen abstraction, often referred to as a hydrogen atom transfer (HAT) reaction, is a key step in many radical processes involving the 7-azabicyclo[2.2.1]hept-2-ene framework. nih.gov In the context of carbohydrate chemistry, N-amido radicals generated from derivatives of aminoalditols can undergo a 1,5-hydrogen abstraction. This process leads to the formation of a transient C-radical intermediate, which is then oxidized to an oxycarbenium ion, facilitating the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane systems. nih.gov
Electron spin resonance (ESR) studies on azido-modified pentafuranoses have provided insight into the behavior of aminyl radicals. nih.gov Upon one-electron attachment to methyl 2-azido-2-deoxy-α-D-lyxofuranoside, an aminyl radical is formed. This radical undergoes a facile intramolecular H-atom transfer from the C5 position to the nitrogen-centered radical, generating a carbon-centered radical at C5 and an amino group. nih.gov Interestingly, this process exhibits a small deuterium (B1214612) kinetic isotope effect, suggesting that the mechanism is not a direct hydrogen atom abstraction. nih.gov
Rearrangement of Azanorbornanic Aminyl Radicals
Aminyl radicals derived from azanorbornane systems are prone to undergo regioselective rearrangements, leading to the formation of ring-expanded products. us.esacs.orgacs.orgnih.gov Specifically, 3-azidoazanorbornanes serve as excellent precursors for the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes through a radical-mediated rearrangement. nih.gov These reactions are typically initiated by treating the organic azide (B81097) with tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). us.esacs.orgacs.orgnih.gov
The initially proposed mechanism for this rearrangement involved a regiospecific 1,2-shift of the σ (C3–C4) bond in the bicyclic aminyl radical. us.esnih.gov However, computational studies have provided a more detailed mechanistic picture. The process is believed to be a stepwise ring expansion that competes with radical reduction (hydrogen atom transfer) to form the corresponding amine. nih.gov The relative stability of the initially formed nitrogen-centered radical and the subsequent carbon-centered radical intermediate plays a crucial role in determining the reaction outcome. nih.gov For azanorbornane compounds, the carbon-centered radicals are thermoneutral with respect to the nitrogen-centered radicals, favoring the rearrangement pathway. nih.gov
Radical Addition and Cyclization Pathways
The double bond in the 7-azabicyclo[2.2.1]hept-2-ene system is susceptible to intermolecular radical additions. A tandem intermolecular radical addition-homoallylic radical rearrangement reaction has been developed to access 2-azabicyclo[2.2.1]hept-5-enes. acs.org For instance, the radical addition of 2-iodoethanol (B1213209) to a dienyl sulfone derivative of 7-azabicyclo[2.2.1]heptadiene results in the formation of a 2-azabicyclo[2.2.1]heptene with a 7-hydroxyethyl substituent. acs.orgacs.org Similarly, the addition of thiols to 7-azabicyclo[2.2.1]heptadienes exclusively yields 7-thio-substituted 2-azabicyclo[2.2.1]hept-5-enes through this tandem process. rsc.org
The 7-azabicyclo[2.2.1]hept-2-yl radical itself has been generated and its intermolecular reactions with radical acceptors such as tert-butylisocyanide and acrylonitrile (B1666552) have been investigated. nih.gov These reactions provide a convenient synthetic route to exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives. nih.gov Furthermore, bridgehead radicals can be generated from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, allowing for the synthesis of various 1-substituted derivatives. unirioja.es Reductive radical conditions can also be employed to induce B ring closure in suitably functionalized precursors, leading to the formation of azatricyclic [5–6–7] ring systems found in Daphniphyllum alkaloids. acs.org
Nucleophilic Substitution and Ring Expansion Phenomena
The strained nature of the 7-azabicyclo[2.2.1]hept-2-ene framework influences its reactivity towards nucleophiles and its propensity to undergo ring expansion reactions. These transformations are often mechanistically intricate and are significantly affected by the nature and stereochemistry of substituents on the bicyclic core.
Mechanisms of Ring Enlargement in Azabicyclic Systems
Ring expansion of azabicyclic systems can be achieved through various methodologies. One common approach involves the use of diazomethane (B1218177) or its derivatives, such as trimethylsilyl (B98337) diazomethane, in reactions with cyclic ketones. acs.orgnih.gov For instance, the reaction of an azabicyclic ketone with trimethylsilyl diazomethane, triggered by a base, leads to the nucleophilic addition of the deprotonated diazomethane derivative to the carbonyl group. acs.orgnih.gov Subsequent protonation steps result in the formation of a ring-enlarged homomorphan. acs.orgnih.gov
Another powerful method for ring expansion involves the rearrangement of aminyl radicals, as discussed in section 3.1.2. The treatment of 3-azidoazanorbornanes with radical initiators leads to the formation of an aminyl radical that undergoes a regioselective rearrangement to yield 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.esacs.orgnih.gov This transformation effectively enlarges one of the rings in the bicyclic system. Computational studies support a stepwise mechanism for this ring expansion, which is in competition with a simple reduction of the radical. nih.gov The bicyclic skeleton itself plays a crucial role in facilitating this rearrangement, as attempts to perform a similar expansion on a monocyclic analogue have been explored to evaluate this influence. us.esacs.orgnih.gov
Neighboring group participation by the nitrogen atom in the azabicyclic framework can also facilitate transformations that can be considered a form of skeletal rearrangement, although not a direct ring expansion. For example, in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen atom's lone pair participates in the displacement of the bromide, allowing for nucleophilic substitution at the C7 position with retention of configuration. nih.govacs.orgle.ac.uk
Influence of Substituents on Ring Expansion Selectivity
Substituents on the azabicyclic framework can exert a profound influence on the regioselectivity and yield of ring expansion reactions. In the radical-mediated rearrangement of azanorbornanic aminyl radicals, the presence of an alkyl substituent at the C4 position has been shown to significantly favor the ring expansion process. us.esacs.org For example, an azabicycle with a methyl group at C4 showed a remarkable increase in the yield of the resulting 2,8-diazabicyclo[3.2.1]oct-2-ene (82%) compared to the unsubstituted analogue (56%). us.esacs.org This is attributed to the formation of a more stable tertiary radical in the expanded intermediate. us.esacs.org
Conversely, the nature of the bridgehead atom also plays a critical role. When the nitrogen atom at the 7-position is replaced with an oxygen atom (an oxa-analogue), the radical rearrangement does not occur, and only the product of simple reduction (the corresponding amine) is obtained. us.esacs.org This highlights the specific electronic contribution of the nitrogen atom in facilitating the ring expansion.
In the context of trimethylsilyl diazomethane-mediated ring expansions of azabicyclic ketones, the reaction conditions, including the choice of Lewis acid or base and the protonation source, can influence the regioselectivity of the carbonyl group's position in the expanded ring. acs.orgnih.gov This allows for a degree of control over the final structure of the enlarged ring system. acs.orgnih.gov
Table 1: Effect of Substituents on the Radical Rearrangement of 3-Azidoazanorbornanes
| Entry | Substrate | R Group at C4 | Bridgehead Atom (X) | Product | Yield of Ring-Expanded Product (%) | Yield of Reduced Amine (%) |
| 1 | 1a | H | N-Ts | 2 | 56 | - |
| 2 | 1b | H | N-Ts | 2 | 40 | - |
| 3 | 10c | CH₃ | N-Ts | 11c | 82 | - |
| 4 | 10d | H | O | 9d | 0 | - |
Data sourced from studies on the regioselective rearrangement of azanorbornanic aminyl radicals. us.esacs.org
Hydroformylation Reactions and Regioselectivity
Detailed experimental studies focusing specifically on the hydroformylation of the this compound core are not extensively documented in a review of the current scientific literature. While hydroformylation is a powerful technique for the functionalization of olefins, and has been applied to related azabicyclic systems such as 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives, specific data on the regioselectivity and reaction conditions for the 7-azabicyclo[2.2.1]hept-2-ene substrate remains an area for future investigation. ethernet.edu.et
Oxidative Transformations of the Azabicyclo[2.2.1]hept-2-ene Skeleton
The olefinic bond and the saturated carbon backbone of the 7-azabicyclo[2.2.1]heptane skeleton are susceptible to various oxidative transformations. These reactions provide pathways to introduce new functional groups, such as epoxides, ketones, and hydroxyls, which are pivotal for the synthesis of complex molecules like aminocyclitols.
Key oxidative reactions include allylic oxidation and epoxidation. For instance, an N-protected 7-azabicyclo[2.2.1]heptane derivative containing a silyl-protected hydroxyl group undergoes allylic oxidation with palladium on carbon (Pd/C) and tert-butyl hydroperoxide (t-BuOOH) to yield the corresponding enone. acs.org This enone can then be subjected to nucleophilic epoxidation, which proceeds with high stereoselectivity. acs.org
The stereochemical outcome of epoxidation on the bicyclo[2.2.1]hept-2-ene framework is highly dependent on the substitution at the C7 position. The strained nature of the double bond typically favors attack of the oxidizing agent from the less sterically hindered exo face. However, substituents at the 7-syn position can significantly influence this selectivity.
Microbial hydroxylation has also been demonstrated as a method for oxidizing the saturated framework of N-protected 7-azabicyclo[2.2.1]heptanes. Using microorganisms like Beauveria bassiana, hydroxylation can be achieved at unactivated methylene (B1212753) carbons, typically yielding endo-hydroxy derivatives. acs.org
| Reaction Type | Substrate Type | Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Allylic Oxidation | N-Boc, O-TBS protected 7-azabicyclo[2.2.1]heptane derivative | Pd/C, t-BuOOH | Enone | Provides a route to α,β-unsaturated ketones on the bicyclic core. | acs.org |
| Nucleophilic Epoxidation | Enone derived from allylic oxidation | TBHP, Triton-B | Epoxy ketone | Yields a single stereoisomer. | acs.org |
| Microbial Hydroxylation | N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | Beauveria bassiana | 2-endo-hydroxy derivative | Demonstrates selective oxidation of C-H bonds in the saturated skeleton. | acs.org |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms associated with the 7-azabicyclo[2.2.1]heptane framework. These studies provide detailed insights into reaction energetics, transition state geometries, and the factors that govern selectivity.
DFT calculations have been successfully employed to rationalize the outcomes of reactions used to construct the 7-azabicyclo[2.2.1]heptane skeleton itself. A notable example is the mechanistic investigation of the base-promoted heterocyclization of N-protected cis- and trans-3,4-dibromocyclohex-1-yl)carbamates. acs.orgnih.govacs.org These studies calculated the energy profiles for various possible reaction pathways, allowing researchers to understand why certain precursors lead cleanly to the desired 7-azabicyclo[2.2.1]heptane product while others favor alternative structures like 2-oxa-4-azabicyclo[3.3.1]non-3-enes. acs.orgacs.orgresearchgate.net
Furthermore, DFT has been used to analyze the transition states of oxidative reactions on the parent bicyclo[2.2.1]hept-2-ene (norbornene) system, which serves as a close model for the 7-aza analogue. dnu.dp.ua Studies on the epoxidation of norbornene with performic acid revealed that the transition states possess significant biradical character and a nearly planar arrangement between the olefin and the peroxy acid. dnu.dp.ua The calculated thermodynamic parameters for these transition states are crucial for predicting reaction rates and stereochemical preferences.
Computational studies are particularly powerful in explaining the origins of regioselectivity and stereoselectivity. In the DFT-elucidated heterocyclization reaction mentioned above, the relative configuration of the two bromine leaving groups on the cyclohexyl precursor was identified as the critical factor controlling the reaction's outcome. acs.orgacs.org The calculations demonstrated how the stereochemistry of the starting material dictates which intramolecular nucleophilic attack (by nitrogen or by the carbamate (B1207046) oxygen) is energetically favored, thus controlling the final ring system that is formed. acs.org
Derivatization and Post Synthetic Functionalization Strategies for 1r,4s 7 Azabicyclo 2.2.1 Hept 2 Ene
Functionalization at the Bridgehead Positions
Functionalization at the C1 and C4 bridgehead positions of the 7-azabicyclo[2.2.1]heptane system has been achieved primarily through radical-based methodologies. This approach is particularly useful as it allows for the introduction of substituents at a typically unreactive site.
Research has demonstrated the synthetic utility of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) in accessing various 1-substituted derivatives. unirioja.es The strategy involves the generation of a bridgehead radical from the corresponding Barton ester (an O-acyl thiohydroxamate). This radical intermediate can then be trapped by various reagents to introduce different functional groups. unirioja.es
For instance, the decarboxylative halogenation of N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been successfully employed to synthesize chloro, bromo, and iodo derivatives at the C1 position. unirioja.es The reaction proceeds by converting the carboxylic acid to a thiohydroxamic ester, which then undergoes photochemically induced radical decarboxylation in the presence of a halogen source. unirioja.es
Beyond halogenation, this bridgehead radical has been trapped with other carbon-centered radical acceptors. For example, reaction with methyl acrylate (B77674) or methyl propiolate leads to the formation of a new carbon-carbon bond at the bridgehead position. unirioja.es Simple decarboxylation using tributyltin hydride as a hydrogen radical source can also be used to produce the unsubstituted N-benzoyl-7-azabicyclo[2.2.1]heptane. unirioja.es
Table 1: Examples of Bridgehead Functionalization via Radical Reactions
| Starting Material | Reagent(s) | Product | Yield (%) |
|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | CCl₄, hv | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | 23 |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | BrCCl₃, hv | N-Benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane | 85 |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | CF₃CH₂I, hv | N-Benzoyl-1-iodo-7-azabicyclo[2.2.1]heptane | 37 |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Methyl acrylate, toluene, reflux | 3-(N-Benzoyl-7-azabicyclo[2.2.1]hept-1-yl)-2-(2-pyridylthio)-propionic acid methyl ester | 59 |
Modification of the Nitrogen Atom in the Azabicyclo[2.2.1]heptene Core
The secondary amine of the 7-azabicyclo[2.2.1]heptene core is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's steric and electronic properties. N-alkylation and N-acylation are common strategies to modify this position.
A series of N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized to explore their potential as ligands for sigma (σ) receptors. nih.gov These studies revealed that the nature of the N-substituent plays a crucial role in binding affinity and selectivity. For instance, N-arylalkyl groups were found to confer selectivity for the σ₂ subtype, highlighting the importance of steric bulk and conformational restriction around the nitrogen atom for subtype discrimination. nih.gov
Various N-substituted derivatives have been prepared for different applications, including 7-methyl, 7-cyclopropylmethyl, 7-allyl, 7-phenethyl, and 7-(4-fluorobenzyl) derivatives. google.com The synthesis typically involves standard N-alkylation or reductive amination procedures. Protection of the nitrogen with groups like carbomethoxy or benzoyl is also a common strategy during multi-step syntheses to prevent unwanted side reactions. google.comgoogle.com
Transformations of the Olefinic Moiety
The carbon-carbon double bond in the 7-azabicyclo[2.2.1]hept-2-ene ring offers a versatile handle for a range of chemical transformations, enabling the introduction of new functional groups and stereocenters.
One important transformation is dihydroxylation. The osmium tetroxide (OsO₄)-catalyzed dihydroxylation of an N-protected 7-azabicyclo[2.2.1]hept-2-ene derivative has been reported to yield the corresponding diol. acs.org This reaction is crucial for the synthesis of aminocyclitols, which are compounds with potential biological activities. acs.org
The olefinic moiety can also be functionalized through Diels-Alder reactions. The reaction of an N-(electron withdrawing substituted)pyrrole with a suitable dienophile can generate the 7-azabicyclo[2.2.1]hepta-2,5-diene system. google.com Subsequent selective reduction or functionalization of one of the double bonds provides access to a variety of substituted 7-azabicyclo[2.2.1]hept-2-ene derivatives. google.com For example, a 7-carbomethoxy-2-(2-fluoro-5-pyridyl)-3-phenylsulfonyl-7-azabicyclo[2.2.1]-hepta-2,5-diene can be converted to 7-carbomethoxy-5-(2-fluoro-5-pyridyl)-7-azabicyclo[2.2.1]hept-2-ene through reductive elimination of the phenylsulfonyl group. google.com
Furthermore, the double bond allows for the synthesis of specific substituted analogs. For instance, the conversion of a 2-keto-3-silyl ether derivative to an α,β-unsaturated ester was a key step in the synthesis of a glutamic acid analogue based on the 7-azabicyclo[2.2.1]heptane scaffold. nih.govacs.org
Synthesis of Substituted 7-Azabicyclo[2.2.1]heptane Analogs
The conversion of the unsaturated 7-azabicyclo[2.2.1]hept-2-ene core to its saturated 7-azabicyclo[2.2.1]heptane counterpart is a fundamental strategy for generating a diverse array of analogs. This is typically achieved through catalytic hydrogenation.
The synthesis of epibatidine (B1211577), a potent analgesic, and its analogs often involves the hydrogenation of a 7-azabicyclo[2.2.1]hept-2-ene precursor. google.com The stability of the bicyclic framework can be enhanced during synthesis by complexation with a metal, such as pentaammineosmium(II), which allows for functional group transformations before the final hydrogenation and demetallation steps. google.com
In the synthesis of a conformationally constrained glutamic acid analogue, the stereospecific reduction of a double bond in a substituted 7-azabicyclo[2.2.1]heptene derivative was a critical step. nih.govacs.org The reduction occurred from the less hindered exo face, leading to a single stereoisomer of the protected glutamate (B1630785) analogue. nih.govacs.org This highlights how the rigid bicyclic structure can direct the stereochemical outcome of reactions.
The synthesis of various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, as discussed in section 4.1, also represents a method for producing substituted heptane (B126788) analogs, starting from a saturated carboxylic acid precursor. unirioja.es
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene |
| 7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| N-benzoyl-7-azabicyclo[2.2.1]heptane |
| N-benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane |
| N-benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane |
| N-benzoyl-1-iodo-7-azabicyclo[2.2.1]heptane |
| 3-(N-Benzoyl-7-azabicyclo[2.2.1]hept-1-yl)-2-(2-pyridylthio)-propionic acid methyl ester |
| 7-methyl-7-azabicyclo[2.2.1]heptane |
| 7-cyclopropylmethyl-7-azabicyclo[2.2.1]heptane |
| 7-allyl-7-azabicyclo[2.2.1]heptane |
| 7-phenethyl-7-azabicyclo[2.2.1]heptane |
| 7-(4-fluorobenzyl)-7-azabicyclo[2.2.1]heptane |
| 7-carbomethoxy-2-(2-fluoro-5-pyridyl)-3-phenylsulfonyl-7-azabicyclo[2.2.1]-hepta-2,5-diene |
| 7-carbomethoxy-5-(2-fluoro-5-pyridyl)-7-azabicyclo[2.2.1]hept-2-ene |
| epibatidine |
Applications As Versatile Synthetic Intermediates and Chiral Scaffolds in Complex Molecule Synthesis
Utilization in Asymmetric Catalysis
The inherent chirality and rigid structure of the 7-azabicyclo[2.2.1]heptene skeleton are pivotal in its application in asymmetric catalysis. This scaffold serves as a foundation for the development of both chiral ligands for metal-catalyzed reactions and as an organocatalyst itself.
The 7-azabicyclo[2.2.1]heptane framework has been successfully employed in the design of chiral ligands for asymmetric catalysis. The rigid structure of this scaffold allows for the precise positioning of coordinating groups, which in turn creates a well-defined chiral environment around a metal center. This is crucial for achieving high levels of stereocontrol in catalytic transformations.
Derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and utilized as chiral ligands in various asymmetric reactions. For instance, optically active 2-azanorbornylmethanols and 2-azanorbornylmethanethiol, prepared from ethyl (1S,3S,4R)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, have been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols. researchgate.net
The synthesis of these ligands often starts from the chiral bicyclic core, which is then functionalized to introduce the desired coordinating atoms, such as phosphorus, nitrogen, or sulfur. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.
Beyond their use in metal-based catalysis, derivatives of the azabicyclo[2.2.1]heptene scaffold have emerged as effective organocatalysts. google.com These small organic molecules can catalyze stereoselective transformations without the need for a metal, offering a more sustainable and often complementary approach to traditional catalysis.
For example, chiral 2-azabicycloalkane-based catalysts have been designed and tested in stereoselective aldol (B89426) reactions. researchgate.net Amides based on the 2-azabicyclo[3.2.1]octane and pyrrolidine (B122466) units have demonstrated good catalytic activity, affording aldol products in high chemical yields and with good diastereo- and enantioselectivity. researchgate.net The rigid bicyclic structure is key to creating a well-organized transition state, thereby enabling effective transfer of chirality.
Precursors for Conformationally Constrained Amino Acids and Peptidomimetics
The rigid bicyclic structure of 7-azabicyclo[2.2.1]heptene derivatives makes them excellent precursors for the synthesis of conformationally constrained amino acids and peptidomimetics. google.comuni-regensburg.de These modified amino acids are valuable tools in medicinal chemistry and chemical biology for studying peptide conformation and for designing peptides with enhanced biological activity and stability. d-nb.info
The 7-azabicyclo[2.2.1]heptane skeleton is particularly attractive as a rigid analogue of proline, an amino acid known for its unique conformational influence on peptide structure. unirioja.esresearchgate.net The incorporation of this bicyclic system into a peptide backbone introduces significant conformational constraints, locking the peptide into a more defined three-dimensional structure. uni-regensburg.de
A synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, has been developed where the key step is a Diels-Alder reaction. unirioja.esresearchgate.net This approach allows for the synthesis of these proline analogues on a gram scale from achiral starting materials. unirioja.es The resulting bicyclic amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.
| Proline Analogue | Key Synthetic Step | Significance |
|---|---|---|
| 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Diels-Alder reaction | Provides a rigid scaffold to constrain peptide conformation. unirioja.esresearchgate.net |
Once synthesized, these bicyclic proline analogues can be incorporated into peptide sequences to study the relationship between conformation and biological activity. The rigid nature of the azabicyclo[2.2.1]heptane core helps to stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function. unirioja.es
Strategic Building Blocks in Natural Product Synthesis
The 7-azabicyclo[2.2.1]heptene framework serves as a key building block in the total synthesis of several natural products. Its pre-defined stereochemistry and functionality make it an attractive starting point for constructing complex molecular architectures.
One of the most notable examples is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. google.com The 7-azabicyclo[2.2.1]heptane core constitutes the central structural motif of this natural product. Various synthetic strategies have been developed to construct this bicyclic system, often involving intramolecular cyclization reactions or Diels-Alder approaches. researchgate.netgoogle.com
The enantiomerically pure 7-azabicyclo[2.2.1]heptene scaffold allows for the stereocontrolled synthesis of epibatidine and its analogues, which is crucial for their biological activity. The versatility of this building block has also been demonstrated in the synthesis of other heterocyclic analogues of epibatidine. researchgate.net
| Natural Product | Role of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene |
|---|---|
| Epibatidine | Core structural scaffold. google.com |
Application in the Construction of Azasugars and Aminocyclitols
The enantiomerically pure 7-azabicyclo[2.2.1]heptane framework serves as an effective chiral template for the synthesis of aminocyclitols, a class of compounds closely related to azasugars. These molecules are of significant interest due to their potential as glycosidase inhibitors and therapeutic agents.
A key strategy involves leveraging the stereochemistry of derivatives of this compound to introduce the desired stereocenters in the target aminocyclitol. For instance, enantiopure 7-azabicyclo[2.2.1]heptan-2-ol has been successfully employed as a precursor in the synthesis of various aminocyclohexanols. nih.govacs.org This approach has led to the successful synthesis of important aminocyclitols such as dihydroconduramine E-1 and ent-conduramine F-1. nih.gov
The synthesis of these complex molecules from the 7-azabicyclo[2.2.1]heptane scaffold underscores the utility of this framework in providing a rigid and stereochemically defined starting point for the construction of polyhydroxylated and aminated carbocycles.
Role in the Synthesis of Complex Alkaloid Frameworks
The 7-azabicyclo[2.2.1]heptane skeleton is a prominent structural motif in a variety of complex alkaloids, and as such, this compound and its derivatives have been extensively used in their total synthesis.
One of the most notable applications is in the synthesis of epibatidine, a potent analgesic alkaloid. The 7-azabicyclo[2.2.1]heptane core is central to the structure of epibatidine, and numerous synthetic routes have been developed that utilize enantiomerically pure derivatives of this scaffold to achieve the desired stereochemistry. acs.orgresearchgate.netresearchgate.net
Beyond epibatidine, this versatile scaffold has been employed in the synthesis of other complex alkaloid families. For example, an enantiomerically pure 7-azabicyclo[2.2.1]heptanone has been utilized in a scalable synthesis of Amaryllidaceae isocarbostyril alkaloids, leading to the total synthesis of (+)-7-deoxypancratistatin. scilit.com Furthermore, the strategic cleavage of bridgehead-substituted 7-azabicyclo[2.2.1]heptanes has provided access to aza-quaternary scaffolds, which are key intermediates in the total synthesis of (+)-cylindricines C–E and (−)-lepadiformine A. acs.org
The following table summarizes the application of the 7-azabicyclo[2.2.1]heptane scaffold in the synthesis of various complex alkaloids:
| Alkaloid Class | Specific Alkaloid | Precursor Scaffold |
| Nicotinic Alkaloids | Epibatidine | Enantiopure 7-azabicyclo[2.2.1]heptane derivatives |
| Amaryllidaceae Alkaloids | (+)-7-Deoxypancratistatin | Enantiomerically pure 7-azabicyclo[2.2.1]heptanone |
| Cylindricine Alkaloids | (+)-Cylindricines C–E | Bridgehead-substituted 7-azabicyclo[2.2.1]heptane |
| Lepadiformine Alkaloids | (−)-Lepadiformine A | Bridgehead-substituted 7-azabicyclo[2.2.1]heptane |
Scaffolds for the Development of Novel Molecular Architectures
The inherent rigidity and well-defined three-dimensional structure of the 7-azabicyclo[2.2.1]heptane framework make it an ideal scaffold for the development of novel molecular architectures with potential applications in drug discovery and chemical biology.
Design of Bridged Heterocyclic Systems for Chemical Space Exploration
The 7-azabicyclo[2.2.1]heptane core can be strategically modified to create a diverse range of bridged heterocyclic systems, thereby expanding the accessible chemical space for drug discovery programs. This is particularly valuable for generating libraries of compounds with novel and diverse three-dimensional shapes.
An example of this approach is the use of a related precursor, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, to synthesize a variety of bridged piperidine (B6355638) analogues of a high-affinity P2Y14R antagonist. nih.gov This work demonstrates how the bicyclic core can be elaborated to introduce new bridging elements and functional groups, leading to the exploration of novel regions of chemical space and the identification of compounds with improved pharmacological properties. The systematic modification of the piperidine ring with one- or two-carbon bridges allows for fine-tuning of the conformational properties of the resulting molecules. nih.gov
Creation of Rigidified Scaffolds for Structure-Activity Relationship Studies
The conformational rigidity of the 7-azabicyclo[2.2.1]heptane skeleton is a significant advantage in structure-activity relationship (SAR) studies. By locking the relative orientation of substituents, this scaffold allows for a more precise probing of the interactions between a ligand and its biological target.
This principle has been applied in the development of novel estrogen receptor (ER) ligands. By replacing the more flexible hydrophobic cores typically found in estrogen ligands with a rigid 7-thiabicyclo[2.2.1]hept-2-ene-7-oxide scaffold, researchers were able to investigate the impact of a more defined three-dimensional topology on ER binding and activity. nih.gov This led to the discovery of potent and selective ERα agonists. nih.gov
The following table provides examples of how the rigid bicyclic scaffold has been utilized in SAR studies:
| Biological Target | Scaffold Type | Key Findings from SAR Studies |
| Estrogen Receptor (ER) | 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide | The rigid, three-dimensional core led to potent and selective ERα agonists. |
| Nicotinic Acetylcholine Receptor (nAChR) | 7-Azabicyclo[2.2.1]heptane | Elucidation of structural requirements for potent and selective nAChR binding through systematic modification of substituents. |
Advanced Spectroscopic and Computational Characterization of 1r,4s 7 Azabicyclo 2.2.1 Hept 2 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 7-azabicyclo[2.2.1]hept-2-ene derivatives. The constrained nature of the bicyclic system leads to well-defined chemical shifts and coupling constants that are highly sensitive to the stereochemical arrangement of substituents.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure. In the ¹H NMR spectra of these compounds, the bridgehead protons (H1 and H4) and the olefinic protons (H2 and H3) exhibit characteristic chemical shifts. The coupling constants (J-values) between adjacent protons are particularly informative for determining the exo or endo orientation of substituents.
A key diagnostic feature in the 7-azabicyclo[2.2.1]heptane ring system is the coupling between the bridgehead protons and the protons on the adjacent carbons (C2 and C3). Due to the dihedral angle, bridgehead protons show significant coupling almost exclusively with protons in the exo position, while the coupling to endo protons is often close to zero. uvic.ca This distinct splitting pattern allows for reliable stereochemical assignments directly from 1D ¹H NMR spectra. uvic.ca For example, in a study of an exo-3-amino-7-azabicyclo[2.2.1]heptane derivative, the H-2 proton appeared as a doublet of doublets, coupling with both the bridgehead H-1 and the H-3 proton, confirming their relative orientations. acs.org
The chemical shifts are also influenced by the presence and orientation of substituents. For instance, a long-range "W-effect" has been observed where a substituent in a syn position relative to a proton can cause a discernible downfield shift in the proton's resonance. ucla.edu
| Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) | Structural Information |
|---|---|---|---|
| H1 (bridgehead) | ~3.5 - 4.5 | J(H1, H6-exo) ≈ 4-5 Hz; J(H1, H2-exo) ≈ 4-5 Hz | Couples primarily with exo protons. |
| H4 (bridgehead) | ~3.5 - 4.5 | J(H4, H5-exo) ≈ 4-5 Hz; J(H4, H3-exo) ≈ 4-5 Hz | Location and stereochemistry of adjacent groups. |
| H2/H3 (olefinic) | ~6.0 - 6.5 | J(H2, H3) ≈ 5-6 Hz | Confirms the presence of the double bond. |
| H5-exo/H6-exo | ~1.8 - 2.2 | J(H-exo, H-endo) ≈ 9-12 Hz (geminal) | Exo protons are typically deshielded relative to endo. |
| H5-endo/H6-endo | ~1.2 - 1.6 | J(H-endo, H-bridgehead) ≈ 0 Hz | Lack of coupling to bridgehead protons is diagnostic. |
While 1D NMR provides crucial data, multi-dimensional NMR techniques are often employed for complete and unambiguous structural assignment, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks, allowing for the mapping of adjacent protons throughout the entire molecule. It is instrumental in tracing the connectivity from the bridgehead protons to the methylene (B1212753) bridge and olefinic protons. acs.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon's chemical shift based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly powerful for confirming stereochemical relationships, such as the exo or endo face of the bicyclic system, by observing through-space correlations between specific protons. uvic.caacs.org For example, a NOESY experiment can confirm the stereochemistry of an epoxide on the ring by showing correlations between the epoxide protons and nearby protons on the main scaffold. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula.
The fragmentation patterns observed in the mass spectrum offer valuable structural clues. Under electron ionization (EI), the rigid bicyclic structure can undergo characteristic fragmentation. For the parent 7-azabicyclo[2.2.1]heptane, fragmentation leads to prominent peaks corresponding to the loss of ethylene (B1197577), resulting in ions at m/z 69 and 68. cdnsciencepub.com For the heptene (B3026448) derivatives, a common fragmentation pathway is a retro-Diels-Alder reaction, leading to the expulsion of cyclopentadiene (B3395910) or its substituted equivalent. Other significant fragmentation events include cleavage of the bonds alpha to the nitrogen atom. In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ is often the most abundant peak, confirming the molecular weight. google.com
| Fragment | Description | Typical m/z Value (for parent structure) |
|---|---|---|
| [M]⁺ | Molecular Ion | 95 (for C₆H₉N) |
| [M+H]⁺ | Protonated Molecular Ion (ESI, CI) | 96 (for C₆H₉N) |
| [M-C₂H₄]⁺ | Loss of ethylene (from saturated ring) | 69 |
| [M-C₅H₆]⁺ | Retro-Diels-Alder fragmentation | 29 (for C₆H₉N) |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density. ucla.edu
For derivatives of this compound, X-ray analysis has been used to conclusively confirm the connectivity and stereochemistry when other methods were ambiguous. ucla.edursc.org It provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the strained bicyclic system. uvic.ca The determination of the absolute configuration is often achieved by using the anomalous dispersion of X-rays by certain atoms in the structure, which allows for the unambiguous assignment of the (1R,4S) configuration at the bridgehead carbons.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of this compound, these techniques can readily confirm the presence of key structural features.
The C=C stretch of the olefin in the bicyclic core typically appears in the IR spectrum around 1570-1625 cm⁻¹. The C-N stretching vibrations are usually found in the 1250-1020 cm⁻¹ region. If the nitrogen atom is part of an amide or carbamate (B1207046), a strong carbonyl (C=O) absorption will be observed at a higher frequency, typically between 1650 and 1750 cm⁻¹. unirioja.es Other functional groups introduced as substituents will also have their own characteristic absorption bands, such as the strong, sharp peak for an azide (B81097) (N₃) group around 2100 cm⁻¹. acs.org
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| C=C (alkene) | Stretching | 1570 - 1625 |
| C-N (amine) | Stretching | 1020 - 1250 |
| C=O (amide/carbamate) | Stretching | 1650 - 1750 |
| C-H (sp² alkene) | Stretching | 3010 - 3100 |
| C-H (sp³ alkane) | Stretching | 2850 - 3000 |
| N₃ (azide) | Asymmetric Stretch | ~2100 |
Theoretical Modeling of Conformational Preferences and Electronic Structure
Computational chemistry serves as a powerful complement to experimental spectroscopic techniques. nih.gov Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the geometric and electronic properties of 7-azabicyclo[2.2.1]hept-2-ene derivatives. researchgate.net
These calculations can predict the lowest energy conformation of the molecule, providing insights into its three-dimensional shape and the spatial arrangement of its substituents. researchgate.net This is particularly useful for understanding steric interactions and conformational isomerism that can arise from restricted bond rotation, for example, in N-acyl derivatives. rsc.org Furthermore, theoretical models can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. rsc.org Comparing these calculated values with experimental data can help to confirm structural assignments. Molecular docking simulations are also employed to model how these rigid bicyclic molecules might interact with biological targets like receptors or enzymes, predicting binding modes and affinities. nih.govrsc.org
Q & A
Q. What are the established synthetic methodologies for (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene, and how do their yields compare?
- Methodological Answer : The synthesis of this bicyclic compound involves multiple approaches:
- [4+2] Cycloaddition : Reaction of pyrrole derivatives with dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation in aqueous solutions yields cycloadducts (60% yield), avoiding Michael addition byproducts .
- Multi-Step Organic Synthesis : A five-step route via platinum oxide catalysis achieves 36% yield, while an alternative route (without PtO₂) gives 18% yield .
- Stille Cross-Coupling : Triflate intermediates coupled with isoxazole derivatives using Pd catalysts yield 7-azabicyclo derivatives in 90% yield .
Q. Comparison Table :
| Method | Steps | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | 1 | DMAD, ultrasound, H₂O | 60% | |
| Multi-Step (PtO₂ route) | 5 | Platinum oxide, organic steps | 36% | |
| Stille Coupling | 3 | Pd catalyst, ZnCl₂ | 90% |
Q. How can enantiomers of 7-azabicyclo[2.2.1]hept-2-ene derivatives be resolved?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is effective for separating racemic mixtures of constrained proline derivatives with 7-azanorbornane skeletons. This method leverages stationary phases with chiral selectors to isolate enantiomers with high purity, as demonstrated for methyl 2-(thien-2-yl)-7-azabicycloheptane carboxylates .
Q. What spectroscopic techniques are critical for structural elucidation of this bicyclic scaffold?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring strain effects. For example, coupling constants in derivatives like exo-2-chloro-7-azabicycloheptane reveal stereochemical constraints .
- X-Ray Crystallography : Determines absolute configurations, as seen in cis-fused derivatives where trans-isomers are sterically prohibited .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) influence the reactivity of pyrrole derivatives in [4+2] cycloadditions with DMAD?
- Methodological Answer : EWGs (e.g., acyl, nitro) on pyrrole nitrogen enhance diene reactivity by reducing electron density, favoring cycloaddition over Michael addition. For example, ultrasound-assisted reactions with unsubstituted pyrrole achieve 60% cycloadduct yield, while EWGs further improve efficiency . Contrast this with unactivated pyrrole, which predominantly forms Michael adducts under standard conditions.
Q. What strategies mitigate low yields in strained 7-azanorbornane synthesis?
- Methodological Answer :
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd₂(dba)₃) in Stille coupling improve efficiency for functionalized derivatives .
- Green Chemistry Approaches : Ultrasound irradiation accelerates reactions and reduces side products in aqueous media .
- Barrier Analysis : Conformational studies (e.g., rotational barriers in N-acyl derivatives) guide solvent and temperature selection to stabilize transition states .
Q. How does stereochemistry dictate the reactivity of this compound in derivatization?
- Methodological Answer : The cis-fused bicyclic system (1R,4S) imposes steric constraints that influence regioselectivity. For example, exo-2-chloro derivatives exhibit higher electrophilic reactivity at the nitrogen atom due to reduced steric hindrance, enabling selective N-acylation . Computational modeling (DFT) can predict preferred attack trajectories for substituent addition.
Q. How are contradictions in reaction outcomes resolved, such as cycloaddition vs. Michael addition in pyrrole-DMAD reactions?
- Methodological Answer : Systematic parameter screening identifies optimal conditions:
- Ultrasound Activation : Promotes cycloaddition by enhancing molecular collisions in aqueous solutions .
- Additive Screening : Lewis acids (e.g., ZnCl₂) or base modifiers shift reaction pathways.
- Kinetic vs. Thermodynamic Control : Time-resolved studies differentiate intermediates, as cycloadducts may form faster under ultrasound despite being thermodynamically less stable.
Q. What methodologies enable the incorporation of pharmacologically active moieties (e.g., pyridyl groups) into the 7-azabicyclo scaffold?
- Methodological Answer :
- Cross-Coupling Reactions : Stille or Suzuki-Miyaura couplings attach heteroaromatic groups (e.g., 6-chloro-3-pyridyl) to the bicyclic core, as demonstrated in epibatidine analogs .
- Protection/Deprotection Strategies : Boc-protected intermediates allow selective functionalization of the nitrogen atom before deprotection and methylation .
Data Contradiction Analysis
Case Study : Conflicting reports on pyrrole-DMAD reactivity.
- Evidence : Unsubstituted pyrrole primarily forms Michael adducts under standard conditions but yields cycloadducts with ultrasound .
- Resolution : Ultrasound provides localized heating and cavitation, lowering activation energy for cycloaddition. This reconciles apparent contradictions by highlighting condition-dependent pathway dominance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
